4-Acetamido-3-ethoxynitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVZJDHIDYKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387001 | |

| Record name | 4-Acetamido-3-ethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116496-76-5 | |

| Record name | N-(2-Ethoxy-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116496-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-ethoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-ethoxy-4-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Acetamido-3-ethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Acetamido-3-ethoxynitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Nomenclature and Structure

While commonly referred to as this compound, the more precise IUPAC name for the compound with CAS number 116496-76-5 is N-(2-ethoxy-4-nitrophenyl)acetamide . This name clarifies the substitution pattern on the benzene ring: the acetamido group is attached to the nitrogen at position 1, an ethoxy group is at position 2, and a nitro group is at position 4. For clarity and consistency with scientific databases, the IUPAC name will be used throughout this guide.

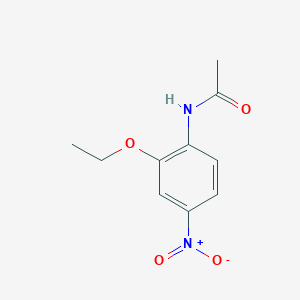

The chemical structure is as follows:

Caption: Chemical structure of N-(2-ethoxy-4-nitrophenyl)acetamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-ethoxy-4-nitrophenyl)acetamide is presented in the table below. These values are primarily computed predictions from publicly available databases.

| Property | Value | Source |

| CAS Number | 116496-76-5 | Multiple chemical suppliers |

| Molecular Formula | C10H12N2O4 | PubChem |

| Molecular Weight | 224.21 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Proposed Synthesis: Acetylation of 2-Ethoxy-4-nitroaniline

A common method for the synthesis of acetanilides is the acetylation of the corresponding aniline. A proposed protocol for the synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide is detailed below, based on a similar procedure for N-(4-methoxy-2-nitrophenyl)acetamide.[1]

Materials:

-

2-Ethoxy-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 2-ethoxy-4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a molar excess of acetic anhydride to the solution at room temperature.

-

Allow the reaction mixture to stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-ethoxy-4-nitrophenyl)acetamide.

Caption: Proposed workflow for the synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide.

Analytical Methods

Standard analytical techniques can be employed for the characterization of N-(2-ethoxy-4-nitrophenyl)acetamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, including the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the functional groups present, such as the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

While specific spectral data for N-(2-ethoxy-4-nitrophenyl)acetamide is not widely published, data for the related isomer, N-(4-ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4), is available and can serve as a reference.[2][3]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the biological activity and potential signaling pathway involvement of N-(2-ethoxy-4-nitrophenyl)acetamide. Nitroaromatic compounds are a class of molecules with diverse biological activities, and it is plausible that this compound could be of interest in drug discovery.[4] Further research is required to elucidate any potential therapeutic applications.

The general workflow for investigating the biological activity of a novel compound is outlined below.

Caption: General workflow for investigating the biological activity of a new chemical entity.

Conclusion

N-(2-ethoxy-4-nitrophenyl)acetamide is a defined chemical entity with known basic physicochemical properties. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a foundational understanding of the compound based on available information and established chemical principles. The proposed synthesis and analytical methods offer a starting point for researchers interested in further investigating this molecule. Its structural similarity to other biologically active nitroaromatic compounds suggests that it may be a candidate for future drug discovery and development efforts.

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 4. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

4-Acetamido-3-ethoxynitrobenzene molecular structure and weight

An In-depth Technical Guide on 4-Acetamido-3-ethoxynitrobenzene: Molecular Structure and Weight

For researchers, scientists, and drug development professionals, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed analysis of the molecular structure and weight of this compound, also known by its IUPAC name N-(4-ethoxy-3-nitrophenyl)acetamide.

Quantitative Molecular Data

A summary of the key quantitative data for N-(4-ethoxy-3-nitrophenyl)acetamide is presented in the table below for clear and easy comparison.

| Property | Value |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.21 g/mol [1] |

| IUPAC Name | N-(4-ethoxy-3-nitrophenyl)acetamide[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of N-(4-ethoxy-3-nitrophenyl)acetamide is depicted in the diagram below. This visualization illustrates the arrangement of the acetamido, ethoxy, and nitro functional groups attached to the central benzene ring.

Caption: Molecular structure of N-(4-ethoxy-3-nitrophenyl)acetamide.

References

Synthesis of 4-Acetamido-3-ethoxynitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-Acetamido-3-ethoxynitrobenzene, a valuable chemical intermediate. The synthesis is a two-step process commencing with the nitration of 4-ethoxyaniline to form the intermediate 4-ethoxy-2-nitroaniline, which is subsequently acetylated to yield the final product. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound, also known as N-(4-ethoxy-2-nitrophenyl)acetamide, follows a logical progression of electrophilic aromatic substitution followed by N-acylation. The ethoxy group of the starting material, 4-ethoxyaniline, is an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the nitration reaction favors the introduction of the nitro group at the ortho position. The subsequent acetylation of the amino group is a standard and high-yielding transformation.

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Starting Material | 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 2-5[1] |

| Intermediate | 4-Ethoxy-2-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 111-113 |

| Final Product | N-(4-Ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | 103-104[2] |

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound. These protocols are based on established chemical principles and analogous procedures for similar compounds.

Step 1: Nitration of 4-Ethoxyaniline to 4-Ethoxy-2-nitroaniline

This procedure outlines the electrophilic nitration of 4-ethoxyaniline using a mixture of nitric acid and sulfuric acid. The amino group is a strong activating group, making the reaction proceed readily at low temperatures.

Materials:

-

4-Ethoxyaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In the three-necked round-bottom flask, dissolve 4-ethoxyaniline in concentrated sulfuric acid at a ratio of approximately 1:5 (w/v) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of 4-ethoxyaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitate, 4-ethoxy-2-nitroaniline, is then collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.

-

The crude product can be neutralized with a saturated sodium bicarbonate solution and then washed again with water.

-

The product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Step 2: Acetylation of 4-Ethoxy-2-nitroaniline to this compound

This step involves the N-acetylation of the intermediate product using acetic anhydride. This is a robust and high-yielding reaction. A detailed procedure for the analogous 4-methoxy-2-nitroaniline has been reported and can be adapted.[3]

Materials:

-

4-Ethoxy-2-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve 4-ethoxy-2-nitroaniline in glacial acetic acid in the round-bottom flask.

-

To this solution, add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Based on analogous reactions, the reaction may take several hours to reach completion.[3]

-

Once the reaction is complete, the mixture can be poured into cold water to precipitate the product.

-

Collect the solid product, this compound, by vacuum filtration.

-

Wash the product thoroughly with water to remove any remaining acetic acid and acetic anhydride.

-

The crude product can be purified by recrystallization from an aqueous solution or a suitable organic solvent.[3]

References

Physical properties of 4-Acetamido-3-ethoxynitrobenzene (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Acetamido-3-ethoxynitrobenzene, with a specific focus on its melting point and solubility characteristics. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient or intermediate are critical for its formulation and delivery. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Melting Point | 123 °C | PubChem CID: 15685[1] |

| Solubility | ||

| Water | Insoluble (predicted) | General Organic Compound Behavior |

| 5% NaOH | Insoluble (predicted) | General Organic Compound Behavior |

| 5% NaHCO₃ | Insoluble (predicted) | General Organic Compound Behavior |

| 5% HCl | Insoluble (predicted) | General Organic Compound Behavior |

| Concentrated H₂SO₄ | Soluble (predicted) | General Organic Compound Behavior[2] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are crucial for consistent and reliable data generation.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[3] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[4] The capillary method is a standard and widely accepted technique for this determination.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Spatula[3]

-

Mortar and pestle (optional, for sample grinding)[3]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[5] The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[4][5][6]

-

Apparatus Setup: The packed capillary tube is placed in the heating block or attached to the thermometer in a heating bath of the melting point apparatus.[4]

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[6] A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][6]

Solubility Determination

Understanding the solubility profile of a compound is fundamental for developing purification methods, formulating solutions, and predicting its behavior in biological systems. A systematic approach is used to classify the compound's solubility.

Reagents and Solvents:

-

Distilled or deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Initial Test in Water: Approximately 10-25 mg of this compound is placed in a test tube, and about 0.5-1 mL of water is added.[2][7] The mixture is vigorously agitated.[8][9] If the compound dissolves completely, it is classified as water-soluble. The pH of the resulting solution should be tested with litmus or pH paper to determine if the compound is acidic, basic, or neutral.[7][8]

-

Test in 5% NaOH: If the compound is insoluble in water, its solubility in 5% NaOH is tested using a fresh sample.[2][10] Solubility in this weak base suggests the presence of an acidic functional group.[2]

-

Test in 5% NaHCO₃: For compounds that dissolve in 5% NaOH, a subsequent test in 5% NaHCO₃ can differentiate between strong and weak acids.[8][10]

-

Test in 5% HCl: If the compound is insoluble in water and 5% NaOH, its solubility in 5% HCl is determined.[8][9][10] Dissolution in dilute acid is a strong indication of a basic functional group, such as an amine.[8]

-

Test in Concentrated H₂SO₄: For compounds that are insoluble in water, dilute acid, and dilute base, solubility in cold, concentrated sulfuric acid is tested.[10] Most neutral compounds containing oxygen or nitrogen atoms will dissolve in or react with concentrated H₂SO₄.[2]

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for classifying the solubility of an organic compound like this compound.

Caption: A flowchart of the systematic procedure for determining the solubility class of an organic compound.

References

- 1. 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Acetamido-3-ethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

IUPAC Name: N-(4-ethoxy-3-nitrophenyl)acetamide[1]

This guide provides a comprehensive overview of N-(4-ethoxy-3-nitrophenyl)acetamide, a nitroaromatic compound of interest in medicinal chemistry and drug development. Due to limited direct biological data on this specific molecule, this guide incorporates relevant information from its structural parent, phenacetin, and the broader class of nitroaromatic compounds to provide a thorough understanding of its potential properties and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(4-ethoxy-3-nitrophenyl)acetamide. This data is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2][3] |

| Molecular Weight | 224.21 g/mol | [1] |

| Appearance | Beige powder | [4] |

| Melting Point | 103.5 °C | [3] |

| Boiling Point | 429.6 °C at 760 mmHg | [3] |

| Density | 1.282 g/cm³ | [3] |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide would logically follow the electrophilic nitration of phenacetin. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance from the ethoxy group, the nitro group is likely to be directed to the position ortho to the acetamido group (position 3).

Caption: Conceptual workflow for the synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of a Related Compound, N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol can be adapted for the synthesis of the title compound by substituting the starting material with the corresponding ethoxy aniline derivative.

Materials:

-

4-methoxy-2-nitroaniline (or 4-ethoxy-2-nitroaniline)

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

Dissolve 20 mmol of the substituted aniline in 30 ml of glacial acetic acid.

-

Add a 20% molar excess (24 mmol) of acetic anhydride to the solution.

-

Reflux the reaction mixture for 2 hours, with continuous stirring.

-

After the reaction is complete, dry the mixture under vacuum.

-

Purify the resulting residue by recrystallization twice from deionized water to obtain the final product.

Biological Context and Potential Applications

Direct biological activity data for N-(4-ethoxy-3-nitrophenyl)acetamide is scarce in publicly available literature. However, its structural similarity to phenacetin and its classification as a nitroaromatic compound provide a basis for predicting its potential biological and toxicological profile.

Metabolic Pathways and Toxicological Considerations

The presence of the nitro group is a key determinant of the biological activity and toxicity of nitroaromatic compounds. The bioreduction of the nitro group can lead to the formation of reactive intermediates that may exert therapeutic or toxic effects.

The parent compound, phenacetin, undergoes extensive metabolism in the liver, primarily through O-deethylation to form the active analgesic, paracetamol (acetaminophen). However, alternative metabolic pathways, such as N-hydroxylation, can lead to toxic metabolites. It is plausible that N-(4-ethoxy-3-nitrophenyl)acetamide could undergo similar metabolic transformations.

Caption: Metabolic pathways of the parent compound, phenacetin.

Potential Therapeutic Relevance of the Nitroaromatic Moiety

Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity is often linked to the reduction of the nitro group in hypoxic environments, which are characteristic of solid tumors and anaerobic bacteria. This can lead to the formation of cytotoxic reactive nitrogen species.

Given this, N-(4-ethoxy-3-nitrophenyl)acetamide could be investigated as a potential hypoxia-activated prodrug. Further research would be required to determine its specific biological targets and mechanism of action.

Experimental Protocols for Biological Evaluation

The following are example protocols that would be relevant for the initial biological characterization of N-(4-ethoxy-3-nitrophenyl)acetamide, based on the known properties of related compounds.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of a test compound.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound (N-(4-ethoxy-3-nitrophenyl)acetamide)

-

Acetonitrile for quenching the reaction

-

LC-MS/MS for analysis

Procedure:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Add HLM to the master mix to a final protein concentration of 0.5 mg/mL.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM).

-

Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

Workflow for In Vitro Metabolism Studies

Caption: General workflow for an in vitro metabolism study.

Conclusion

N-(4-ethoxy-3-nitrophenyl)acetamide is a nitroaromatic compound with well-defined chemical properties. While direct biological data is limited, its structural relationship to phenacetin and the known activities of nitroaromatic compounds suggest potential for further investigation in drug discovery, particularly as a candidate for a hypoxia-activated prodrug. The provided experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to elucidate its specific mechanism of action, metabolic fate, and therapeutic potential.

References

In-depth Technical Guide: Health and Safety Information for 4-Acetamido-3-ethoxynitrobenzene

Disclaimer: Following a comprehensive search, no specific health and safety data, toxicological studies, or Material Safety Data Sheets (MSDS) were found for 4-Acetamido-3-ethoxynitrobenzene. The following guide is a scientifically inferred hazard assessment based on the known properties of structurally similar nitroaromatic compounds, primarily nitrobenzene and its derivatives. This information should be used as a preliminary guide for hazard recognition and not as a substitute for compound-specific data. All handling of this chemical should be conducted with extreme caution in a controlled laboratory setting by trained professionals.

Executive Summary

This compound belongs to the nitroaromatic class of compounds. Based on the toxicological profiles of analogous substances, it should be considered a hazardous chemical with the potential for significant toxicity if not handled properly. The primary hazards are anticipated to include toxicity upon ingestion, inhalation, and dermal contact, potential for causing serious eye and skin irritation, and possible long-term health effects such as carcinogenicity and reproductive toxicity. A critical and characteristic toxic effect of nitroaromatic compounds is the induction of methemoglobinemia.[1][2]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, a precautionary classification based on its structural analogues is prudent.

Anticipated GHS Classification:

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Category 2, Causes skin irritation.[9][10]

-

Serious Eye Damage/Eye Irritation: Category 2A, Causes serious eye irritation.[9][10]

-

Carcinogenicity: Category 2, Suspected of causing cancer.[3][4][5][6][7][8]

-

Reproductive Toxicity: Category 1B or 2, May damage fertility or the unborn child.[3][4][5][6][7]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2, Causes damage to organs (particularly blood) through prolonged or repeated exposure.[3][4][5][6][7]

-

Hazardous to the Aquatic Environment (Chronic): Category 2 or 3, Toxic or harmful to aquatic life with long-lasting effects.[3][5][6][7][8]

Physical and Chemical Properties (Predicted)

No experimental data for the physical and chemical properties of this compound were found. The table below presents data for a closely related compound, Nitrobenzene, to provide a general reference.

| Property | Value for Nitrobenzene | Reference |

| Appearance | Pale yellow to yellow-brown oily liquid | [9] |

| Odor | Almond-like | [9] |

| Melting Point | 5.7 °C | [6] |

| Boiling Point | 210.9 °C | [6] |

| Flash Point | 88 °C (closed cup) | [6] |

| Solubility in Water | 1.9 g/L at 20 °C | [6] |

Toxicological Information (Inferred)

The toxicology of this compound has not been studied. The information below is based on the known effects of nitrobenzene and related compounds. The primary mechanism of toxicity for nitroaromatic compounds is the oxidation of the ferrous iron in hemoglobin to the ferric state, leading to the formation of methemoglobin, which cannot transport oxygen.[2]

Key Toxicological Endpoints (Inferred):

-

Acute Toxicity: Exposure through ingestion, inhalation, or skin absorption can lead to toxic effects.[3][4][5][6][7][8] The onset of symptoms may be delayed.[6]

-

Methemoglobinemia: This is a hallmark of nitroaromatic compound poisoning.[2] Symptoms include cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, tachycardia, and in severe cases, respiratory depression, coma, and death.[2]

-

Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[9][10]

-

Chronic Toxicity: Long-term exposure may lead to damage to the blood (anemia), liver, and nervous system.[4][5][6][7]

-

Carcinogenicity: Nitrobenzene is classified as a suspected human carcinogen (Group 2B by IARC).[3][4][5][6][7][8] It is prudent to consider this compound as a potential carcinogen.

-

Reproductive Toxicity: Nitrobenzene has been shown to impair fertility in animal studies.[3][4][5][6][7] Therefore, this compound should be treated as a potential reproductive toxin.

Experimental Protocols

As no specific experimental data for this compound exists, this section outlines general protocols for handling and safety assessment based on best practices for hazardous new chemical entities and known protocols for analogous compounds.

General Handling and Exposure Control Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile).[6] Check for compatibility before use.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

-

-

Decontamination and Waste Disposal:

Emergency Procedures Protocol

This protocol outlines the immediate steps to be taken in case of an exposure event.

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Visualizations

Logical Workflow for Handling a Novel Nitroaromatic Compound

Caption: Workflow for safe handling of a chemical with unknown specific safety data.

Inferred Toxicological Pathway of Nitroaromatic Compounds

Caption: Inferred metabolic pathway leading to methemoglobinemia from nitroaromatic compounds.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

The Discovery of 4-Acetamido-3-ethoxynitrobenzene: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-ethoxynitrobenzene, also known by its IUPAC name N-(4-ethoxy-3-nitrophenyl)acetamide or as 3'-Nitro-p-acetophenetidide, is a nitroaromatic compound. Its discovery and synthesis are rooted in the broader exploration of electrophilic aromatic substitution on substituted benzene rings, a cornerstone of organic chemistry. This technical guide provides a comprehensive review of the literature concerning the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a historical perspective on its preparation. The primary method for its synthesis is the nitration of N-(4-ethoxyphenyl)acetamide, commonly known as phenacetin.

Discovery and Historical Synthesis

The synthesis of this compound is a classic example of directing group effects in electrophilic aromatic substitution. The starting material, phenacetin, possesses two activating groups on the benzene ring: an acetamido group (-NHCOCH₃) and an ethoxy group (-OCH₂CH₃), which are para to each other. Both groups are ortho, para-directing.

Early investigations into the nitration of phenacetin revealed that the reaction conditions significantly influence the isomeric product distribution. Nitration using a mixture of nitric acid and acetic acid predominantly yields the 2-nitro isomer, N-(4-ethoxy-2-nitrophenyl)acetamide.[1]

The "discovery" of the 3-nitro isomer, this compound, is linked to the use of a stronger acidic medium. Historical literature, though not always providing exhaustive detail in a modern format, points towards the use of concentrated sulfuric acid as the solvent for the nitration of phenacetin to achieve substitution at the 3-position (ortho to the acetamido group and meta to the ethoxy group).[1] While a singular "discovery" paper is not readily apparent in modern databases, the work of chemists in the early 20th century on the nitration of substituted anilides laid the foundation for this synthesis. The choice of sulfuric acid as the reaction medium is crucial; it is hypothesized that protonation of the acetamido group in the strongly acidic environment modulates its directing effect, leading to the formation of the 3-nitro isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-ethoxy-3-nitrophenyl)acetamide | [2] |

| Synonyms | 3'-Nitro-p-acetophenetidide, this compound | [2] |

| CAS Number | 1777-84-0 | |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.21 g/mol | [2] |

| Appearance | Beige powder | [2] |

| Melting Point | 103-105 °C | |

| Solubility | Insoluble in water | [2] |

Experimental Protocols

While the original publications describing the synthesis of this compound may lack the detailed format of modern experimental sections, a representative protocol can be constructed based on established procedures for the nitration of similar aromatic compounds in sulfuric acid. The following is a detailed methodology adapted from the literature for the synthesis of this compound.

Synthesis of this compound via Nitration of Phenacetin

This procedure is based on the nitration of a structurally similar compound, acetophenone, and adapted for phenacetin based on the understanding of the reaction mechanism.[3]

Materials:

-

N-(4-ethoxyphenyl)acetamide (Phenacetin)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Beakers

-

Recrystallization apparatus

Procedure:

-

Preparation of the Phenacetin Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add a specific molar equivalent of phenacetin. Cool the flask in an ice-salt bath to 0 °C. Slowly add a calculated volume of concentrated sulfuric acid while maintaining the temperature at or below 5 °C. Stir the mixture until the phenacetin is completely dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding a molar excess of concentrated nitric acid to a portion of concentrated sulfuric acid. This mixture should be pre-cooled to 0 °C in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred phenacetin solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 30 minutes.

-

Work-up and Isolation: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid. Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield and Characterization:

The yield of the purified product can be determined after drying. The identity and purity of the synthesized this compound can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Relationship of Synthesis

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution and the careful control of reaction conditions to achieve the desired regioselectivity.

Caption: Synthetic workflow for this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The discovery of this compound is intrinsically linked to the systematic study of electrophilic nitration on substituted aromatic compounds. The ability to selectively synthesize the 3-nitro isomer by controlling the reaction conditions, specifically through the use of concentrated sulfuric acid, highlights a fundamental principle of organic synthesis. This technical guide has provided a comprehensive overview of the historical context, key physicochemical data, and a detailed, adaptable experimental protocol for the preparation of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Substituted Nitrobenzene Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzene derivatives, a versatile class of organic compounds, are at the forefront of significant research endeavors spanning medicine, materials science, and environmental management. The unique electronic properties conferred by the nitro group, combined with the vast possibilities for substitution on the benzene ring, make these molecules valuable building blocks for novel applications. This technical guide provides an in-depth exploration of key research areas, complete with quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows to empower scientists in their research and development efforts.

Therapeutic Applications: A New Frontier in Drug Discovery

Substituted nitrobenzene derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Their mechanisms of action are often tied to the bioreduction of the nitro group within specific physiological environments, leading to targeted cellular effects.

Anticancer Agents

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroaromatic prodrugs. Researchers are actively exploring nitrobenzene derivatives that can be selectively reduced in low-oxygen conditions to release potent cytotoxic agents. Furthermore, certain derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP) and Topoisomerase I.

A notable area of investigation involves the synthesis of nitrobenzyl derivatives of established anticancer drugs like SN-38, the active metabolite of irinotecan.[1][2][3] These derivatives often exhibit reduced toxicity in normal tissues while demonstrating potent anti-tumor activity upon activation in hypoxic cancer cells.[1][2][3] Another promising class of compounds is the 2-aryl-5(6)-nitro-1H-benzimidazoles, which have shown significant cytotoxicity against various cancer cell lines.[4][5]

| Compound | Cancer Cell Line | IC50 | Citation(s) |

| 2-nitrobenzyl-SN-38 | K562 (human leukemia) | 25.9 nM | [1][2][3] |

| 3-nitrobenzyl-SN-38 | K562 (human leukemia) | 12.2 nM | [1][2][3] |

| 4-nitrobenzyl-SN-38 | K562 (human leukemia) | 58.0 nM | [1][2][3] |

| SN-38 (control) | K562 (human leukemia) | 3.0 nM | [1][2][3] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (lung carcinoma) | 28 nM | [4][5] |

| Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative) | - | PARP Inhibition IC50: 0.05 µM | [4] |

| 3-aminobenzamide (PARP inhibitor control) | - | PARP Inhibition IC50: 28.5 µM | [4] |

Synthesis of Nitrobenzyl-SN-38 Derivatives: A general procedure involves the alkylation of SN-38 with the corresponding nitrobenzyl bromide in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature, and the product is purified using column chromatography.[3]

Cytotoxicity (MTT) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][9] The percentage of cell viability is calculated relative to untreated control cells.

Topoisomerase I Inhibition Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[11][12][13]

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).[11]

-

Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA indicates inhibition of the enzyme.

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay: This assay quantifies the inhibition of PARP activity, often in a colorimetric or fluorometric format.[14][15][16]

-

Plate Coating: Use a 96-well plate pre-coated with histones.

-

Reaction Initiation: Add cell lysate or purified PARP enzyme, biotinylated NAD+, and activated DNA to the wells, along with the test inhibitor.

-

Incubation: Incubate the plate to allow the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

-

Detection: Wash the plate and add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate.

-

Signal Measurement: Read the signal using a luminometer or spectrophotometer. A decrease in signal intensity corresponds to PARP inhibition.

Antimicrobial Agents

Nitroaromatic compounds have a long history in treating microbial infections. Their mechanism of action generally involves the enzymatic reduction of the nitro group by microbial nitroreductases to form reactive intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.[6] This makes them effective against a range of pathogens, including bacteria and fungi.

Current research focuses on synthesizing novel nitrobenzene derivatives, such as nitrated benzothiazoles, to overcome microbial resistance and broaden the spectrum of activity.[17][18][19][20]

| Compound Class | Microorganism | MIC (mg/mL) | Citation(s) |

| Thiazolidin-4-one derivatives of benzothiazole (8a, 8c with nitro group) | Pseudomonas aeruginosa | 0.09 - 0.18 | [21] |

| Thiazolidin-4-one derivatives of benzothiazole (8a, 8c with nitro group) | Escherichia coli | 0.09 - 0.18 | [21] |

| Streptomycin (control) | Pseudomonas aeruginosa, Escherichia coli | 0.05 - 0.1 | [21] |

| Ampicillin (control) | Pseudomonas aeruginosa, Escherichia coli | 0.2 | [21] |

Synthesis of 5-Nitro-2-aryl Substituted-1H-benzimidazoles: These compounds can be synthesized through the cyclo-condensation of 4-nitro-ortho-phenylenediamine with various phenoxyacetic acids in the presence of an acid catalyst like HCl. Microwave-assisted synthesis has been shown to be an efficient method, offering high yields and short reaction times.[22]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable bacteria.

Advanced Materials Science

The strong electron-withdrawing nature of the nitro group makes substituted nitrobenzenes key components in the design of advanced functional materials.

Nonlinear Optical (NLO) Materials

Donor-acceptor substituted nitrobenzene derivatives are known to possess large molecular hyperpolarizabilities, making them attractive for applications in nonlinear optics, such as frequency conversion and optical switching.[1][10] Research in this area focuses on the synthesis of novel chromophores with enhanced NLO properties.

Synthesis of NLO-Active Nitroanilines: A common method for synthesizing p-nitroaniline, a precursor for many NLO materials, involves the nitration of acetanilide followed by hydrolysis of the acetyl group.

-

Nitration of Acetanilide: Acetanilide is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid, then cooled. Fuming nitric acid is added slowly while maintaining a low temperature. The product, p-nitroacetanilide, is precipitated by pouring the reaction mixture onto ice.

-

Hydrolysis: The p-nitroacetanilide is heated under reflux with sulfuric acid to remove the acetyl group, yielding p-nitroaniline, which is then precipitated and purified.

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Measurement: This is a rapid screening method to evaluate the NLO efficiency of powdered crystalline materials.[2][3][12]

-

Sample Preparation: The material is ground into a fine powder and sieved to obtain a specific particle size range.

-

Laser Irradiation: The powdered sample is irradiated with a high-intensity laser beam (e.g., a Nd:YAG laser at 1064 nm).

-

SHG Detection: The intensity of the second-harmonic light generated (at 532 nm) is measured using a photomultiplier tube and compared to a reference material with a known NLO response (e.g., potassium dihydrogen phosphate - KDP).

Electric-Field-Induced Second-Harmonic Generation (EFISH): This technique is used to measure the second-order NLO response of molecules in solution.[1][6][7][11]

-

Sample Preparation: The compound is dissolved in a suitable solvent.

-

Experimental Setup: A high-intensity laser beam is passed through the solution while a strong DC electric field is applied perpendicular to the laser propagation direction. This electric field breaks the centrosymmetry of the solution, allowing for SHG.

-

Measurement: The intensity of the generated second-harmonic light is measured and used to calculate the molecular hyperpolarizability.

High-Energy Materials

Polynitrobenzene derivatives are a cornerstone of energetic materials research. The presence of multiple nitro groups on the benzene ring imparts a high energy density. Research is focused on synthesizing novel, fully-substituted polynitrobenzenes to achieve superior energetic performance, thermal stability, and low impact sensitivity.[14]

| Compound | Decomposition Temperature (Td) | Impact Sensitivity (IS) | Citation(s) |

| 1,2-di-1H-triazol-4,6-diamino-3,5-dinitrobenzene (8) | 314 °C | 30 J | |

| TNT (control) | 295 °C | 15 J |

Synthesis of Fully-Substituted Polynitrobenzene Derivatives: A common strategy involves the nucleophilic substitution of leaving groups (e.g., halogens) on a polynitrobenzene core with energetic moieties like azides or triazoles. For example, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) can be reacted with 1,2,4-triazole, followed by substitution of the remaining chloro groups with ammonia or sodium azide to yield highly substituted, nitrogen-rich energetic compounds.[14]

Environmental Science and Bioremediation

The widespread use of nitrobenzene derivatives in industry has led to environmental contamination, as these compounds are often toxic and recalcitrant to degradation.[13] Consequently, a significant area of research is dedicated to their bioremediation.

Biodegradation Pathways

Certain microorganisms, particularly species of Pseudomonas, have evolved metabolic pathways to degrade nitrobenzene and use it as a source of carbon, nitrogen, and energy. Understanding these pathways is crucial for developing effective bioremediation strategies.

The degradation of nitrobenzene by Pseudomonas putida and Pseudomonas pseudoalcaligenes often proceeds through a partial reductive pathway.

Bioremediation Strategies

Research into the bioremediation of nitrobenzene-contaminated soil and water explores various approaches, including natural attenuation, biostimulation (adding nutrients to enhance the activity of indigenous microorganisms), and bioaugmentation (introducing specific nitrobenzene-degrading microbes to the contaminated site).[12] Studies have shown that bioaugmentation with strains like Pseudomonas putida can significantly accelerate the removal of nitrobenzene from contaminated environments.[12]

Soil Remediation Microcosm Study:

-

Microcosm Setup: Establish microcosms using contaminated soil in glass bottles. Different treatment groups can include a natural attenuation control, a biostimulation group (with added nutrients), and a bioaugmentation group (inoculated with a known nitrobenzene-degrading bacterial strain).

-

Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, moisture).

-

Sampling and Analysis: Periodically collect soil samples and extract the nitrobenzene using a solvent like methanol. Analyze the concentration of nitrobenzene in the extracts using High-Performance Liquid Chromatography (HPLC).

Conclusion

The field of substituted nitrobenzene derivatives is rich with opportunities for groundbreaking research. From the development of life-saving drugs and advanced optical materials to the creation of more powerful and stable energetic materials and innovative environmental remediation strategies, the potential applications are vast and impactful. This guide serves as a foundational resource, providing researchers with the necessary data, protocols, and conceptual frameworks to advance their work in these exciting and critical areas of science. The continued exploration of the synthesis and properties of these versatile molecules will undoubtedly lead to significant scientific and technological advancements.

References

- 1. Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]

- 4. OPG [opg.optica.org]

- 5. researchgate.net [researchgate.net]

- 6. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 7. reddit.com [reddit.com]

- 8. joam.inoe.ro [joam.inoe.ro]

- 9. Electric Field-Induced Second Harmonic Generation – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]

- 10. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Studies on the Synthesis, Growth and Characterization of ([Paranitrophenyl]Imino)Benzene NLO Crystal by Sankaranarayanan-Ramasamy Method | Semantic Scholar [semanticscholar.org]

- 12. ijert.org [ijert.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. azom.com [azom.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of Polarizable Models for Molecular Mechanical Calculations I: Parameterization of Atomic Polarizability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to Theoretical and Computational Studies of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds (NACs) are a significant class of organic molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring.[1] They are prevalent as industrial intermediates for products like dyes, polymers, pesticides, and explosives.[1] However, their widespread use has led to environmental contamination, with many NACs listed as priority pollutants due to their toxicity, mutagenicity, and resistance to degradation.[1]

In the realm of drug discovery, the nitro group is a fascinating moiety. It can act as a pharmacophore or toxicophore, and its strong electron-withdrawing nature significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[2] NACs have shown a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[2][3]

The dual nature of NACs—as both environmental toxins and potential therapeutic agents—makes their study imperative. Computational chemistry and theoretical studies provide powerful, cost-effective tools to investigate these molecules at an atomic level.[4] Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking allow researchers to predict toxicity, elucidate reaction mechanisms, and design novel drug candidates with improved efficacy and safety profiles.[5][6] This guide provides an in-depth overview of the core computational methodologies applied to the study of nitroaromatic compounds, targeting professionals in research and drug development.

Core Computational Methodologies

The computational investigation of NACs relies on a suite of theoretical models and simulation techniques. These methods can be broadly categorized into quantum mechanics, structure-activity relationship models, and molecular mechanics-based simulations.

Quantum Mechanics (QM): Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7] It is particularly useful for NACs to calculate properties that govern their toxicity and reactivity, such as molecular orbital energies (HOMO/LUMO), electrostatic potentials, and bond dissociation energies.[7] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor, as a lower energy gap often correlates with higher chemical reactivity and toxicity.[8][9]

Key Applications:

-

Reactivity Prediction: Calculating HOMO-LUMO gaps to assess electrophilicity and susceptibility to reduction, a key step in the metabolic activation of many NACs.[8]

-

Spectra Simulation: Predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the structural identification of NACs and their metabolites.[10]

-

Mechanism Elucidation: Mapping reaction pathways for degradation, metabolism, or detonation by calculating the energies of reactants, transition states, and products.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity or toxicity.[11] For NACs, QSAR is extensively used to predict toxic endpoints like the 50% lethal dose (LD₅₀) or 50% inhibition growth concentration (IGC₅₀), significantly reducing the need for animal testing.[5][12] These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties.

Key Descriptors for NACs:

-

Hydrophobicity (log K_ow): Relates to the transport of the compound to its site of action.[13]

-

Electronic Descriptors (E_LUMO, E_HOMO, Dipole Moment): E_LUMO, the energy of the lowest unoccupied molecular orbital, is often linked to the electrophilic nature and reactivity of NACs.[13]

-

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., a nitroaromatic drug candidate) when it binds to a macromolecular target, typically a protein or DNA.[14][15] This method is central to structure-based drug design. For NACs, docking studies help elucidate their mechanism of action, such as inhibiting a specific enzyme or intercalating with DNA.[16] The output is typically a "docking score," representing the binding free energy, and a predicted binding pose showing key interactions like hydrogen bonds.[14][16]

Key Applications:

-

Target Identification: Screening NACs against various biological targets to identify potential mechanisms of action.

-

Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity for a target.[17]

-

Mechanism of Toxicity: Investigating how toxic NACs interact with critical cellular proteins or enzymes.[17]

Applications in Research and Drug Development

Toxicity Prediction and Assessment

A primary application of computational methods is the in silico prediction of NAC toxicity.[18] By developing robust QSAR models, researchers can screen large libraries of NACs for potential hazards without synthesizing them. These models can predict various toxic endpoints, including acute toxicity in rodents, mutagenicity, and ecotoxicity.[12][13][19]

Drug Design and Discovery

The nitro group can be a valuable component in drug design.[2] For instance, several nitro-containing compounds are used as antibiotics and anticancer agents. Computational tools are indispensable in this area. Molecular docking can identify NACs that bind effectively to therapeutic targets like bacterial enzymes or cancer-related proteins.[16][17] QSAR and DFT can then be used to optimize lead compounds for better activity and lower toxicity.[4][9]

Data Presentation: Quantitative Summaries

Quantitative data from computational studies are crucial for comparing compounds and validating models.

Table 1: Performance of Selected QSAR Models for Predicting NAC Toxicity

| Target Organism/Endpoint | Model Type | Key Descriptors Used | R² (Training) | Q² (Cross-Val.) | R² (Test) | Reference |

|---|---|---|---|---|---|---|

| Rat Oral Acute Toxicity (LD₅₀) | SiRMS | Hydrophobicity, Electrostatic, van der Waals | 0.96 - 0.98 | 0.84 - 0.93 | 0.89 - 0.92 | [13][20] |

| Rat Oral Acute Toxicity (LD₅₀) | MLR | nNO₂, nS, nP, Tox⁺, Tox⁻ | 0.858 | - | 0.857 | [20] |

| Tetrahymena pyriformis (IGC₅₀) | PLS | Structural fragments | - | - | 0.64 | [12] |

| Mutagenicity (S. typhimurium) | QSAR | E-DRAGON, Quantum Chemistry | 0.967 | 0.950 | 0.843 | [19] |

| Rat Oral Acute Toxicity (LD₅₀) | Ensemble (SVR) | 4885 molecular descriptors | 0.88 | - | 0.95 |[20][21] |

Table 2: DFT-Calculated Properties for Selected Nitroaromatic Compounds

| Compound | Method (Functional/Basis Set) | Calculated Property | Value | Application/Insight | Reference |

|---|---|---|---|---|---|

| 1,3-Dinitrobenzene | PBE0-D3BJ/def2SVP | Interaction Energy with C₅N₂ sheet | - | Sensor capability | [8] |

| Picric Acid | PBE0-D3BJ/def2SVP | Interaction Energy with C₅N₂ sheet | -34.37 kcal/mol | High sensor sensitivity | [8] |

| 4-Nitrophenylisocyanate | B3LYP/6-311++G(d,p) | HOMO-LUMO Energy Gap | 4.516 eV | Reactivity prediction | [9] |

| 1-Nitrotriphenylene | B3LYP/6-311+G** | Asymmetric Nitro Stretch Freq. | Higher than 2-NTRP | Structure-mutagenicity correlation |[10] |

Table 3: Molecular Docking of Nitroaromatic Compounds with Biological Targets

| Ligand(s) | Protein Target (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Key Interaction | Reference |

|---|---|---|---|---|---|

| N-[4-(Nitrophenoxy)phenyl]alkanamides | DNA (3QSC) | AutoDock Vina | - | Minor groove binding, H-bond with Guanine | [16] |

| Nitro Benzamide Derivatives (5 and 6) | iNOS | - | - | High binding efficiency to iNOS active site |[17] |

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of computational science.

Protocol for a Typical QSAR Study

-

Dataset Curation: Collect a dataset of NACs with experimentally determined biological activity or toxicity values (e.g., LD₅₀ from the ChemIDplus database).[20] Ensure data consistency and a wide range of values.

-

Molecular Geometry Optimization: Optimize the 3D structure of each molecule. A common initial method is a molecular mechanics force field (e.g., MM+ in HyperChem), followed by a conjugate gradient algorithm (e.g., Polak-Ribière) until the RMS gradient is below a threshold (e.g., 0.1 kcal/(Å mol)).[20]

-

Descriptor Calculation: Use software like E-DRAGON or PaDEL-Descriptor to calculate a large pool of molecular descriptors (e.g., constitutional, topological, quantum-chemical).[19]

-

Data Preprocessing: Remove constant or highly correlated descriptors. Split the dataset into a training set (typically ~75-80%) for model building and a test set for external validation.

-

Model Generation: Develop a regression or classification model using statistical methods like Multiple Linear Regression (MLR), Support Vector Regression (SVR), or Artificial Neural Networks (ANN).[20]

-

Model Validation:

-

Internal Validation: Perform n-fold cross-validation (e.g., 5-fold) and Y-scrambling on the training set to assess robustness and prevent chance correlation.[20]

-

External Validation: Use the model to predict the values for the test set compounds and calculate statistical metrics (e.g., R²_test, Q²_test) to evaluate its predictive power.[13]

-

Protocol for a DFT Calculation

-

Structure Input: Build the initial molecular structure of the NAC using a graphical interface like GaussView.

-

Computational Method Selection: Choose a DFT functional and basis set in the calculation software (e.g., Gaussian). A common and well-balanced choice is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse and polarization functions suitable for systems with heteroatoms and potential for hydrogen bonding.[9][10]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. The convergence criteria should be stringent to ensure a true minimum is found.

-

Frequency Calculation: After optimization, run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides thermodynamic data and vibrational spectra (IR/Raman).[10]

-

Property Calculation: Based on the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO/LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis for charge distribution.[9]

Protocol for Molecular Docking

-

Receptor and Ligand Preparation:

-

Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

Ligand: Draw the NAC structure and optimize its geometry using a method like DFT (see Protocol 5.2) or a faster force field method. Assign atomic charges.

-

-

Binding Site Definition: Identify the active site or binding pocket on the receptor. This can be determined from the location of a co-crystallized ligand or through binding site prediction software. Define a "grid box" that encompasses this entire site.

-

Docking Simulation: Use docking software like AutoDock Vina.[16] The program will systematically search for the best binding poses of the ligand within the defined grid box by evaluating millions of possible conformations and orientations.

-

Scoring and Analysis: The software ranks the generated poses using a scoring function that estimates the binding free energy (e.g., Vina score in kcal/mol).[14] The pose with the lowest energy score is considered the most probable binding mode.

-

Post-Docking Analysis: Visualize the best-ranked ligand-receptor complex. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the structural basis of the binding.[16]

Conclusion

Theoretical and computational chemistry offers an indispensable toolkit for the study of nitroaromatic compounds. These in silico methods provide deep molecular-level insights into the factors governing the toxicity, reactivity, and therapeutic potential of NACs. From predicting the toxicity of environmental pollutants with QSAR to designing novel drug candidates through molecular docking and DFT, computational approaches accelerate research, reduce costs, and minimize the reliance on animal testing. As computational power increases and algorithms become more sophisticated, these methods will continue to be at the forefront of environmental science, materials science, and drug discovery, enabling the development of safer chemicals and more effective medicines.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. steeronresearch.com [steeronresearch.com]

- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 7. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. daneshyari.com [daneshyari.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Synthesis Protocol for 4-Acetamido-3-ethoxynitrobenzene (N-(4-Ethoxy-2-nitrophenyl)acetamide)

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Acetamido-3-ethoxynitrobenzene, systematically named N-(4-Ethoxy-2-nitrophenyl)acetamide. The synthesis is a two-step process commencing with the acetylation of 4-ethoxyaniline (p-phenetidine) to yield 4-ethoxyacetanilide (phenacetin), followed by the regioselective nitration of the activated aromatic ring. This protocol is designed for laboratory-scale synthesis and includes detailed methodologies, reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

N-(4-Ethoxy-2-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications as an intermediate in medicinal chemistry and organic synthesis.[1] The presence of acetamido, ethoxy, and nitro functional groups makes it a versatile building block for the synthesis of more complex molecules. The synthetic strategy involves first protecting the highly activating amino group of 4-ethoxyaniline via acetylation. This serves to moderate the reactivity of the starting material and directs the subsequent electrophilic nitration primarily to the position ortho to the acetamido group.

Step 1: Acetylation of 4-Ethoxyaniline to 4-Ethoxyacetanilide (Phenacetin)

This procedure outlines the N-acetylation of 4-ethoxyaniline using acetic anhydride in an aqueous medium. The addition of sodium acetate buffers the reaction mixture, facilitating the precipitation of the product.

Experimental Protocol

-

Preparation of Aniline Solution: In a 100 mL Erlenmeyer flask, combine 4-ethoxyaniline (2.5 g, 18.2 mmol) with deionized water (40 mL).

-

Acidification: Add concentrated hydrochloric acid (1.5 mL, ~18 mmol) to the mixture to dissolve the aniline derivative, forming the hydrochloride salt. Stir until a clear solution is obtained.

-

Reaction Setup: Prepare a solution of sodium acetate trihydrate (2.9 g, 21.3 mmol) in 10 mL of deionized water in a separate beaker.

-

Acetylation: To the stirred 4-ethoxyaniline hydrochloride solution, add acetic anhydride (2.0 mL, 2.16 g, 21.2 mmol) in one portion. Immediately following, add the prepared sodium acetate solution.

-

Precipitation and Isolation: Stir the mixture vigorously. A white precipitate of 4-ethoxyacetanilide will form. Cool the flask in an ice-water bath for 15-20 minutes to ensure complete crystallization.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

-

Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry in a desiccator or a low-temperature oven (~80 °C) to a constant weight. The expected yield is typically high.

-

Purification (Optional): The product is often of sufficient purity for the next step. If required, 4-ethoxyacetanilide can be recrystallized from a hot water/ethanol mixture.

Step 2: Nitration of 4-Ethoxyacetanilide to N-(4-Ethoxy-2-nitrophenyl)acetamide